
铝三钛十二氯化物;titanium(4+);heptachloride
描述
TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE is a chemical compound with the molecular formula AlCl12Ti3. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. This compound is a combination of aluminium and titanium chlorides, forming a complex with significant reactivity and stability.
科学研究应用
TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced materials, including high-strength alloys and coatings.
作用机制
Target of Action
It’s known that the compound interacts with various materials and substances, influencing their properties .
Mode of Action
Aluminium Trititanium Dodecachloride, as an alloying element, influences the microhardness and crystallization structure of aluminum-titanium alloys . It also plays a role in the electrochemical behavior of these alloys in solutions of HCl and H3PO4 . The compound’s interaction with its targets results in changes in both the physical and chemical properties of the substances it interacts with .
Biochemical Pathways
It’s known that the compound influences the corrosion processes of al and its alloys in hcl and h3po4 . The corrosion of Al alloying with Ti increases with an increase in both Ti content and temperature .
Result of Action
The action of Aluminium Trititanium Dodecachloride results in changes in the physical and chemical properties of the substances it interacts with. For instance, it influences the microhardness and crystallization structure of aluminum-titanium alloys . It also affects the corrosion processes of Al and its alloys in HCl and H3PO4 .
Action Environment
The action, efficacy, and stability of Aluminium Trititanium Dodecachloride are influenced by various environmental factors. For instance, the corrosion of Al alloying with Ti, influenced by this compound, increases with an increase in both Ti content and temperature .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of aluminium trititanium dodecachloride typically involves the reaction of aluminium chloride with titanium tetrachloride. One common method is the reduction of titanium tetrachloride with aluminium in a controlled environment. The reaction is carried out at elevated temperatures, often between 400°C and 800°C, to ensure complete reduction and formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of aluminium trititanium dodecachloride may involve the use of pre-alloyed powders or wires in additive manufacturing processes. This method allows for precise control over the composition and properties of the final product, making it suitable for high-performance applications.
化学反应分析
Types of Reactions: TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metallic aluminium are used.
Substitution: Reagents like sodium hydroxide or other alkali metal hydroxides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and aluminium oxide, while reduction can produce lower chlorides of titanium and aluminium .
相似化合物的比较
- Aluminium trichloride (AlCl3)
- Titanium tetrachloride (TiCl4)
- Titanium trichloride (TiCl3)
Comparison: TITANIUM(III) CHLORIDE-ALUMINUM(III) CHLORIDE is unique due to its combination of aluminium and titanium chlorides, which imparts distinct properties not found in the individual components. For example, it has higher reactivity and stability compared to aluminium trichloride and titanium tetrachloride alone. Additionally, its ability to undergo a wide range of chemical reactions makes it more versatile in scientific and industrial applications .
属性
IUPAC Name |
aluminum;titanium(4+);heptachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.7ClH.Ti/h;7*1H;/q+3;;;;;;;;+4/p-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKAVICCBWPNSR-UHFFFAOYSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl7Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893149 | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-13-3 | |
| Record name | Aluminum titanium chloride (AlTi3Cl12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum chloride-titanium trichloride complex (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium trititanium dodecachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
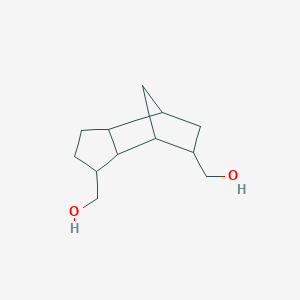
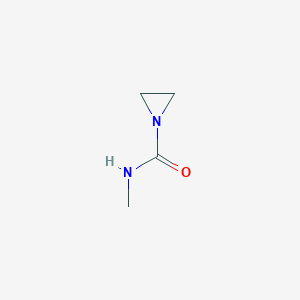
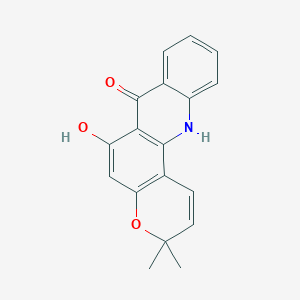
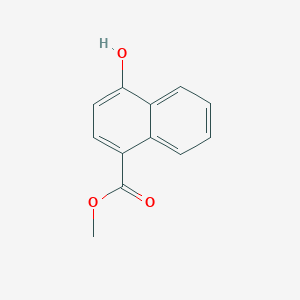
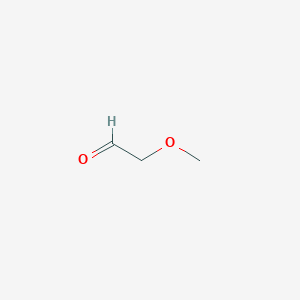
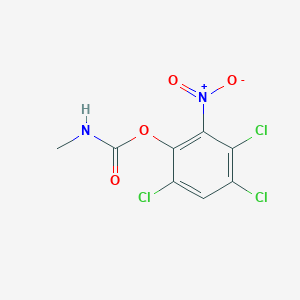
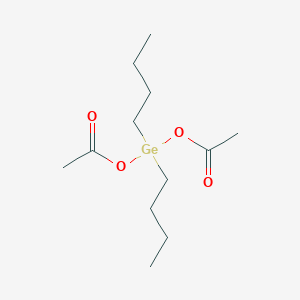
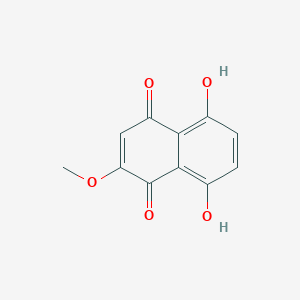
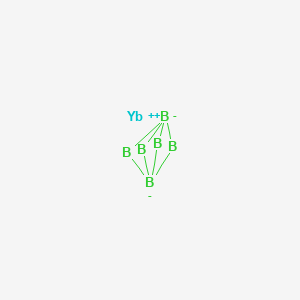
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

